molecular formula C11H10BrFO3 B14916557 4-Bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid

4-Bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid

Cat. No.: B14916557
M. Wt: 289.10 g/mol
InChI Key: PVIUSGJBXIZMIM-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid is a dihydrobenzofuran-based chemical building block designed for research and development applications. This compound features a benzo-fused furan core structure, which is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active molecules . The specific bromo and fluoro halogen substitutions on the aromatic ring make it a versatile intermediate for further synthetic modification, particularly in structure-activity relationship (SAR) studies. Compounds based on the 2,3-dihydrobenzofuran-7-carboxylic acid structure have demonstrated significant research value as key intermediates in the synthesis of potential therapeutic agents. For instance, similar derivatives have been investigated as inhibitors of the enzyme Poly(ADP-ribose) polymerase (PARP), a well-established target in oncology for the treatment of cancers with homologous recombination deficiencies, such as those involving BRCA mutations . The carboxamide derivatives of this scaffold can mimic the nicotinamide moiety of NAD+ and fit into the enzyme's active site . Furthermore, halogenated benzofuran derivatives have also shown promise in antimicrobial research, with some analogs exhibiting activity against Gram-positive bacteria and fungal strains like Candida albicans . The presence of both bromine and fluorine atoms on this core structure is intended to enhance electronic properties and potentially improve metabolic stability, making it a sophisticated reagent for drug discovery efforts. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H10BrFO3

Molecular Weight

289.10 g/mol

IUPAC Name

4-bromo-5-fluoro-2,2-dimethyl-3H-1-benzofuran-7-carboxylic acid

InChI

InChI=1S/C11H10BrFO3/c1-11(2)4-6-8(12)7(13)3-5(10(14)15)9(6)16-11/h3H,4H2,1-2H3,(H,14,15)

InChI Key

PVIUSGJBXIZMIM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C(=CC(=C2Br)F)C(=O)O)C

Origin of Product

United States

Preparation Methods

Core Construction: Synthesis of 2,2-Dimethyl-2,3-dihydrobenzofuran

The dihydrobenzofuran scaffold serves as the foundation for subsequent modifications. Two primary methods have been reported for its construction:

Claisen Rearrangement Approach

This method begins with salicylic acid derivatives to introduce methyl groups early in the synthesis. Key steps include:

  • Esterification : Conversion of salicylic acid to methyl ester using thionyl chloride and methanol.
  • O-Allylation : Reaction with allyl bromide and potassium carbonate to form allyl ethers.
  • Claisen Rearrangement : Thermal rearrangement to form the dihydrofuran ring. For example, heating methyl 2-allyloxy-3-methylbenzoate yields 2,2-dimethyl-2,3-dihydrobenzofuran intermediates.
Table 1: Claisen Rearrangement Conditions
Step Reagents/Solvents Temperature Yield Source
Esterification SOCl₂, MeOH Reflux 85–90%
O-Allylation Allyl bromide, K₂CO₃, MeCN Reflux 70–75%
Rearrangement Neat, N₂ atmosphere 150–200°C 60–65%

Direct Carboxylation via Lithiation

An alternative route employs lithiation of dihydrobenzofuran precursors to introduce the carboxylic acid group:

  • Lithiation : Treatment of 2,3-dihydrobenzofuran with n-BuLi and TEMED in hexane.
  • Quenching : Addition of dry ice followed by acidification to yield 2,3-dihydrobenzofuran-7-carboxylic acid.
Table 2: Lithiation Efficiency
Precursor Reagents Yield Source
Dihydrobenzofuran n-BuLi, TEMED, dry ice 52%

Functionalization: Bromination and Fluorination

The 4-bromo and 5-fluoro substituents are introduced via electrophilic substitution and nucleophilic displacement.

Bromination at the 4-Position

Bromine is typically introduced using bromine in acetic acid with sodium acetate as a catalyst:

  • Electrophilic Aromatic Substitution : Bromination of the dihydrobenzofuran core in acetic acid at 80°C.
  • Regioselectivity : The 2,2-dimethyl groups direct bromine to the para position (C4) due to steric and electronic effects.
Table 3: Bromination Parameters
Substrate Reagents Temperature Yield Source
2,2-Dimethyl-DHBF Br₂, NaOAc, AcOH 80°C 80%

Fluorination at the 5-Position

Final Hydrolysis to Carboxylic Acid

The methyl ester intermediate is hydrolyzed under acidic or basic conditions:

  • Acidic Hydrolysis : Treatment with HCl in aqueous methanol.
  • Basic Hydrolysis : Use of NaOH or KOH in ethanol/water.
Table 5: Hydrolysis Conditions
Method Reagents Temperature Yield Source
Acidic 11N HCl, MeOH/H₂O Reflux 90%
Basic NaOH, EtOH/H₂O 60°C 85%

Comparative Analysis of Synthetic Routes

Reaction Pathway Efficiency

Route Steps Total Yield Key Challenges
Claisen Rearrangement 5 45–50% Low regioselectivity in fluorination
Lithiation-Carboxylation 4 30–35% Harsh lithiation conditions

Reagent Cost and Availability

Reagent Cost (USD/kg) Availability
n-BuLi 500–600 Limited (specialized suppliers)
Selectfluor 300–400 Moderate
Br₂ 100–150 High

Case Studies and Optimized Protocols

High-Yield Bromination Protocol

A modified bromination method using NBS (N-bromosuccinimide) and AIBN (azobisisobutyronitrile) under radical conditions achieves >85% yield.

Fluorination via SNAr

For electron-deficient arenes, fluorination can occur via nucleophilic aromatic substitution (SNAr). However, this remains underdeveloped for dihydrobenzofurans.

Chemical Reactions Analysis

4-Bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.

    Substitution: The bromine and fluorine atoms can be substituted with other groups using appropriate reagents and conditions. For example, nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Properties

4-Bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid has the molecular formula C11H10BrFO3C_{11}H_{10}BrFO_3 and a molecular weight of 289.1 g/mol . The synthesis of this compound can involve various methodologies that allow for the controlled introduction of functional groups.

Related Compounds and Their Applications

While specific biological activities of this compound are not extensively documented, related benzofuran compounds exhibit significant pharmacological properties. Examples of related compounds and their potential applications are shown in the table below:

Compound NameKey Features
Methyl 4-amino-5-nitro-2,3-dihydrobenzofuran-7-carboxylateContains amino and nitro groups; potential antimicrobial activity.
Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylateExhibits different halogen substituent; studied for neuroactive properties.
2,2-Dimethyl-2,3-dihydrobenzofuranLacks carboxylic acid functionality; simpler structure but relevant in synthesis.

The presence of bromine and fluorine substituents, along with a unique carboxylate group, may enhance the reactivity and biological activity of this compound compared to similar compounds lacking these features. Further studies are required to elucidate the specific biological effects of this compound.

Potential Research Applications

Mechanism of Action

The mechanism of action of 4-Bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid involves its interactions with specific molecular targets. The presence of the bromine and fluorine atoms, as well as the carboxylic acid group, allows the compound to participate in various biochemical pathways. These interactions can affect enzyme activity, receptor binding, and other cellular processes. The exact pathways and molecular targets depend on the specific context of its use in research or therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Weight Substituents (Position) Key Properties Applications/Research Findings
4-Bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid 301.15 Br (4), F (5), 2,2-diMe, COOH (7) Moderate lipophilicity (logP ~2.8); low aqueous solubility (~0.5 mg/mL) Potential pharmaceutical intermediate; halogenation pattern suggests utility in kinase inhibitor design .
5-Bromo-2,3-dihydrobenzofuran-7-carboxylic acid 257.05 Br (5), COOH (7) Lower logP (~1.9); higher aqueous solubility (~1.2 mg/mL) Used in synthesizing benzofuran-based ligands; commercial availability noted at high cost ($807.11/5 gm) .
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid 229.62 Cl (5), NH₂ (4), COOH (7) Enhanced solubility (~3.0 mg/mL); reactive amino group Key intermediate for prucalopride succinate (prokinetic drug); optimized for industrial synthesis .
7-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran 198.67 Cl (7), 2,2-diMe Highly lipophilic (logP ~3.5); no carboxylic acid Explored in agrochemicals; methyl groups improve metabolic stability .
2,2,5-Trimethyl-2,3-dihydrobenzofuran-7-carboxylic acid 222.27 2,2,5-triMe, COOH (7) Increased steric hindrance; moderate solubility (~0.8 mg/mL) Studied for surfactant derivatives; methyl groups enhance thermal stability .

Key Comparative Insights

Halogenation Effects: The bromo-fluoro combination in the target compound may enhance binding affinity in drug-receptor interactions compared to mono-halogenated analogs like 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid . Chlorine substitution (e.g., in 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid) reduces molecular weight and cost but may decrease halogen-bonding strength .

Methyl Group Influence: The 2,2-dimethyl groups in the target compound and 7-chloro-2,2-dimethyl-2,3-dihydrobenzofuran improve ring rigidity and resistance to oxidative degradation compared to non-methylated analogs .

Carboxylic Acid Functionality :

  • The COOH group at position 7 enables salt formation (e.g., with succinate in prucalopride) and derivatization into amides or esters, enhancing pharmacological versatility .

Synthetic Complexity :

  • The target compound’s synthesis likely requires sequential halogenation (bromination followed by fluorination) and methyl group introduction, increasing complexity compared to analogs like 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid .

Research and Industrial Relevance

  • Pharmaceutical Potential: The bromo-fluoro motif is prevalent in kinase inhibitors (e.g., EGFR inhibitors), suggesting the target compound could serve as a scaffold for anticancer agents .
  • Cost Considerations : At ~$800/5 gm, 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid is commercially available but costly, highlighting the need for optimized synthetic routes for the target compound .
  • Stability Advantages: The 2,2-dimethyl configuration in the target compound may offer superior shelf-life compared to non-methylated derivatives, critical for industrial applications .

Biological Activity

4-Bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid is a synthetic organic compound belonging to the benzofuran family. It exhibits a unique structure characterized by a fused benzene and furan ring, with bromine and fluorine substituents that significantly influence its chemical reactivity and biological properties. The compound has garnered attention for its potential therapeutic applications due to its biological activity.

  • Molecular Formula : C11H10BrFO3
  • Molecular Weight : 289.1 g/mol
  • CAS Number : 2748790-08-9

Structural Features

The compound features:

  • A bromine atom at the 4-position.
  • A fluorine atom at the 5-position.
  • Two methyl groups at the 2-position.
  • A carboxylic acid functional group at the 7-position.

These structural characteristics contribute to its unique biological activities compared to other similar compounds.

Antimicrobial Properties

Research indicates that benzofuran derivatives, including this compound, exhibit significant antimicrobial properties. These compounds are often investigated for their potential as pharmaceuticals targeting various bacterial and fungal pathogens. The presence of halogen atoms (bromine and fluorine) in the structure is believed to enhance these activities by affecting the compound's interaction with microbial enzymes or membranes.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It may act as an inhibitor of specific biological pathways involved in inflammation. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Case Studies and Research Findings

  • Inhibition of Biological Pathways :
    • A study demonstrated that compounds similar to this compound could inhibit poly(ADP-ribose) polymerase (PARP) activity, which is crucial in DNA repair mechanisms. This inhibition may lead to increased sensitivity of cancer cells to chemotherapy .
  • Cytotoxicity Studies :
    • In vitro studies have shown that this compound can induce cytotoxic effects in various cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .
  • Pharmacological Potential :
    • The compound's unique structure suggests potential as a lead compound in drug development, particularly for cancer therapies targeting PARP pathways or other oncogenic signaling routes .

Table of Biological Activities

Activity TypeDescription
AntimicrobialExhibits significant activity against various bacterial and fungal strains
Anti-inflammatoryPotentially inhibits pathways involved in inflammation
CytotoxicInduces cell death in cancer cell lines through oxidative stress
PARP InhibitionMay enhance sensitivity to chemotherapy by inhibiting DNA repair mechanisms

Q & A

Basic: What analytical techniques are recommended to confirm the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to verify substituent positions and dihydrobenzofuran ring integrity. For bromine/fluorine-containing analogs, 19^{19}F NMR and coupling patterns can resolve electronic environments .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and isotopic patterns (e.g., 79^{79}Br/81^{81}Br splitting) .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95% by area normalization) using reverse-phase C18 columns with UV detection (λ = 210–254 nm) .
  • X-ray Crystallography: For absolute stereochemical confirmation, if single crystals are obtainable .

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